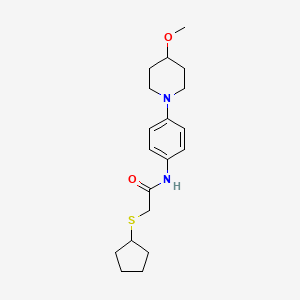

2-(cyclopentylthio)-N-(4-(4-methoxypiperidin-1-yl)phenyl)acetamide

Description

2-(cyclopentylthio)-N-(4-(4-methoxypiperidin-1-yl)phenyl)acetamide is a synthetic acetamide derivative characterized by a cyclopentylthio group at the α-position of the acetamide backbone and a 4-methoxypiperidin-1-yl substituent on the phenyl ring.

Properties

IUPAC Name |

2-cyclopentylsulfanyl-N-[4-(4-methoxypiperidin-1-yl)phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28N2O2S/c1-23-17-10-12-21(13-11-17)16-8-6-15(7-9-16)20-19(22)14-24-18-4-2-3-5-18/h6-9,17-18H,2-5,10-14H2,1H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKGKRLPNYHCWDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(CC1)C2=CC=C(C=C2)NC(=O)CSC3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cyclopentylthio)-N-(4-(4-methoxypiperidin-1-yl)phenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the cyclopentylthio intermediate: This step involves the reaction of cyclopentylthiol with an appropriate halide, such as bromoacetyl bromide, under basic conditions to form the cyclopentylthioacetyl intermediate.

Coupling with the phenylpiperidine derivative: The cyclopentylthioacetyl intermediate is then reacted with 4-(4-methoxypiperidin-1-yl)aniline in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(cyclopentylthio)-N-(4-(4-methoxypiperidin-1-yl)phenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The cyclopentylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced under hydrogenation conditions to modify the functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of reduced derivatives with modified functional groups.

Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

Research indicates that this compound exhibits a range of biological activities, making it a candidate for various therapeutic applications. The following sections detail specific activities and their implications in research.

Antimicrobial Activity

Preliminary studies have suggested that derivatives of similar structures show significant antimicrobial properties against common pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) reported for related compounds was around 256 µg/mL, indicating potential effectiveness against bacterial infections.

Cytotoxicity

Investigations into the cytotoxic effects of the compound have shown promising results against cancer cell lines. For instance, compounds with similar structural motifs exhibited selective cytotoxicity towards human cancer cells while sparing normal cells. In vitro tests on various cancer cell lines revealed IC50 values in the low micromolar range, suggesting potential development into anticancer agents.

Enzyme Inhibition

The compound may act as an inhibitor of certain enzymes involved in metabolic pathways relevant to disease progression. Studies have highlighted that similar compounds can inhibit enzymes like acetylcholinesterase, which is crucial in neurodegenerative diseases.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Effective against E. coli and S. aureus | |

| Cytotoxicity | Selective toxicity towards cancer cell lines | |

| Enzyme Inhibition | Potential inhibitor of acetylcholinesterase |

Case Study: Antimicrobial Efficacy

A study published in a peer-reviewed journal examined the antimicrobial efficacy of related compounds, establishing a correlation between structural features and biological activity. The findings indicated that modifications to the thioether group significantly enhanced antimicrobial potency against gram-positive bacteria.

Case Study: Cytotoxic Effects on Cancer Cells

In vitro tests on various cancer cell lines demonstrated that compounds with similar frameworks exhibited IC50 values in the low micromolar range. This suggests a potential for development into anticancer agents. The precise mechanism through which this compound exerts its effects is still under investigation; however, it is hypothesized that its action may involve interference with microbial cell wall synthesis and induction of apoptosis in cancer cells through mitochondrial pathways.

Mechanism of Action

The mechanism of action of 2-(cyclopentylthio)-N-(4-(4-methoxypiperidin-1-yl)phenyl)acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Key Observations:

Substituent Impact on Lipophilicity: The cyclopentylthio group in the target compound is more lipophilic than sulfonamide or amino substituents in analogs , which may improve blood-brain barrier penetration compared to polar sulfonamide derivatives .

Electronic and Steric Effects :

- The methoxy group in 4-methoxypiperidinyl may enhance electron-donating effects, stabilizing receptor binding compared to methyl or trifluoromethyl substituents in other analogs .

- Piperazine/piperidine rings in analogs (e.g., ) improve solubility and metabolic stability, but the cyclopentylthio group in the target compound may reduce aqueous solubility .

Pharmacokinetic and Physicochemical Properties

- Solubility: Amino-substituted analogs (e.g., ) exhibit higher aqueous solubility due to protonatable nitrogen atoms, whereas the target compound’s cyclopentylthio group may prioritize lipid solubility .

- Metabolic Stability : Thioethers are generally susceptible to oxidative metabolism, contrasting with sulfonamides’ slower degradation .

- Target Selectivity : The 4-methoxypiperidinyl group may interact with opioid or serotonin receptors, as seen in structurally related piperidine derivatives (e.g., fentanyl analogs in ) .

Biological Activity

2-(Cyclopentylthio)-N-(4-(4-methoxypiperidin-1-yl)phenyl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. This article synthesizes existing research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : C19H26N2OS

- Molecular Weight : 342.49 g/mol

The structural components include a cyclopentylthio group, a methoxypiperidine moiety, and an acetamide functional group, which are believed to contribute to its biological activity.

Research indicates that this compound may act as a modulator of G protein-coupled receptors (GPCRs), particularly GPR40. This receptor is implicated in insulin secretion and glucose metabolism, making this compound a candidate for diabetes treatment strategies. The modulation of GPR40 can lead to enhanced insulin secretion in response to glucose, potentially addressing issues related to Type 2 diabetes management .

Antidiabetic Potential

The compound has been studied for its effects on glucose homeostasis. In vitro studies have shown that it enhances insulin secretion from pancreatic beta cells when stimulated by glucose. This action is significant for developing new therapeutic agents for managing diabetes.

Neuroprotective Effects

Preliminary studies suggest that this compound may exhibit neuroprotective properties. It has been shown to reduce oxidative stress markers in neuronal cell cultures, indicating potential applications in neurodegenerative diseases such as Alzheimer's or Parkinson's disease. The methoxypiperidine component is hypothesized to play a crucial role in this neuroprotective effect by modulating neurotransmitter systems .

Table 1: Biological Activity Summary

| Activity | Effect | Reference |

|---|---|---|

| Insulin Secretion | Increased secretion in response to glucose | |

| Neuroprotection | Reduced oxidative stress | |

| GPR40 Modulation | Enhanced insulin response |

Case Studies

-

Case Study on Insulin Secretion :

A study involving isolated rat pancreatic islets demonstrated that treatment with this compound significantly increased insulin release in a dose-dependent manner when exposed to elevated glucose levels. The maximal effect was observed at concentrations of 10 µM, suggesting strong potential for diabetes therapy . -

Neuroprotective Study :

In a model of oxidative stress induced by hydrogen peroxide in neuronal cell lines, the compound exhibited protective effects at concentrations ranging from 5 µM to 20 µM. These findings support the hypothesis that this compound could be beneficial in treating neurodegenerative conditions through its antioxidant properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.